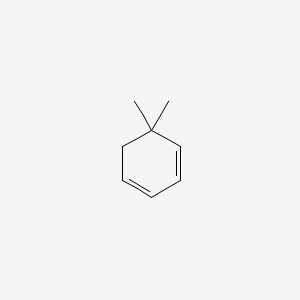

5,5-Dimethyl-1,3-cyclohexadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYVJUSBRARRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446677 | |

| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33482-80-3 | |

| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5-Dimethyl-1,3-cyclohexadiene CAS number 33482-80-3

An In-depth Technical Guide to 5,5-Dimethyl-1,3-cyclohexadiene

CAS Number: 33482-80-3

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic conjugated diene that serves as a valuable building block and model system in organic chemistry. Its rigid s-cis conformation, enforced by the cyclic structure, makes it particularly well-suited for studying pericyclic reactions like the Diels-Alder cycloaddition. The gem-dimethyl group at the C-5 position provides a unique structural constraint that prevents side reactions such as enolization, thereby simplifying the analysis of the diene system's intrinsic reactivity.[1] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 5,5-Dimethyl-1,3-cyclohexadiene are summarized below. While extensive experimental data for this specific compound is not widely published, computed properties and data from closely related structures provide valuable insights.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 33482-80-3 | [2][3][4] |

| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | [1][2] |

| Molecular Formula | C₈H₁₂ | [1][2][3][4] |

| Molecular Weight | 108.18 g/mol | [1][2][4] |

| Monoisotopic Mass | 108.093900383 Da | [2] |

| Canonical SMILES | CC1(CC=CC=C1)C | [2] |

| InChIKey | KGYVJUSBRARRBU-UHFFFAOYSA-N | [2][4] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 8 | [5] |

| Complexity | 127 | [5] |

Spectroscopic Data

Spectroscopic data for the direct precursor, 5,5-dimethyl-1,3-cyclohexanedione (Dimedone), is well-documented and provided for illustrative comparison.

| Spectroscopic Technique | Key Features for 5,5-Dimethyl-1,3-cyclohexanedione (CAS: 126-81-8) |

| ¹³C NMR | Chemical shifts indicative of ketone and methylene carbons.[1] |

| IR Spectrum | Strong absorption bands corresponding to the C=O stretching of the ketone groups.[1] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (140.18 g/mol ).[1][6] |

| UV/Visible Spectrum | Absorption characteristics related to the dicarbonyl system.[6] |

Synthesis and Experimental Protocols

The synthesis of 5,5-dimethyl-1,3-cyclohexadiene typically proceeds from the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The overall synthetic pathway involves the synthesis of dimedone followed by its conversion to the target diene.

Caption: Synthetic workflow for 5,5-Dimethyl-1,3-cyclohexadiene.

Protocol: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from a standard organic synthesis protocol.[7] It involves a Michael addition followed by an intramolecular condensation.

-

Reaction Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 400 mL of absolute ethanol.

-

Base Preparation: Add 23 g (1 gram-atom) of clean sodium to the ethanol at a rate that maintains boiling.

-

Michael Addition: Once all the sodium has dissolved to form sodium ethoxide, add 170 g (1.06 moles) of diethyl malonate. Subsequently, add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126–131 °C) slowly through the dropping funnel.

-

Cyclization and Reflux: Reflux the solution with constant stirring for two hours.

-

Hydrolysis: Add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water. Continue to stir and reflux for an additional six hours to hydrolyze the ester intermediate.

-

Workup and Decarboxylation: After cooling, make the hot mixture just acid to litmus with dilute hydrochloric acid. Distill off the ethanol. The residue is boiled with decolorizing charcoal, filtered, and neutralized.

-

Crystallization: Finally, make the hot, neutral filtrate distinctly acid to methyl orange with dilute HCl, boil for a few minutes to ensure decarboxylation, and allow it to cool. The dimedone product will crystallize.

-

Isolation: Filter the product by suction, wash with ice-cold water, and air dry. The typical yield is 67–85%.[7]

Protocol: Conversion of Dimedone to 5,5-Dimethyl-1,3-cyclohexadiene

This is a representative two-step procedure involving reduction and elimination.

-

Reduction to Diol: Dissolve the synthesized dimedone in a suitable solvent like ethanol or methanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction. Upon completion, neutralize the reaction with a weak acid and extract the resulting 5,5-dimethylcyclohexane-1,3-diol.

-

Dehydration/Elimination: Subject the purified diol to acid-catalyzed dehydration. This can be achieved by refluxing the diol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent, often with a Dean-Stark trap to remove water and drive the equilibrium towards the diene product. The volatile diene can be distilled directly from the reaction mixture.

Chemical Reactivity and Experimental Protocols

The reactivity of 5,5-dimethyl-1,3-cyclohexadiene is dominated by its conjugated π-electron system, making it a participant in several important classes of organic reactions.[1]

Diels-Alder Cycloaddition

As a cyclic diene locked in an s-cis conformation, it readily undergoes [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts.[1] The reaction is a powerful tool for constructing six-membered rings.[8]

Caption: Diels-Alder reaction of 5,5-Dimethyl-1,3-cyclohexadiene.

Experimental Protocol: General Diels-Alder Reaction [9]

-

Setup: In a round-bottomed flask, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable high-boiling solvent like xylene or toluene.

-

Reaction: Add 5,5-dimethyl-1,3-cyclohexadiene (1.0-1.2 equivalents) to the solution.

-

Heating: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of reactants via TLC or GC.

-

Cooling and Crystallization: Once the reaction is complete, allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry.

Photochemical Electrocyclic Ring Opening

The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a classic example of a pericyclic reaction, governed by Woodward-Hoffmann rules.[1][10] For a 6π-electron system like this diene, the photochemical reaction proceeds through a conrotatory mechanism.[1] This reaction is a fundamental model for photobiological processes such as the synthesis of vitamin D.[1][11]

Caption: Photochemical ring-opening of 5,5-Dimethyl-1,3-cyclohexadiene.

Experimental Protocol: Photochemical Ring Opening [12]

-

Solution Preparation: Prepare a dilute solution of 5,5-dimethyl-1,3-cyclohexadiene in an inert, UV-transparent solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.

-

Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, such as 254 nm). The reaction vessel should be cooled to maintain a constant temperature.

-

Monitoring: Monitor the formation of the hexatriene product using UV-Vis spectroscopy (observing the appearance of a new absorption maximum at a longer wavelength) or ¹H NMR spectroscopy.

-

Isolation: Once the desired conversion is reached, carefully remove the solvent under reduced pressure at low temperature to isolate the product, which may be sensitive to heat and air.

Oxidation and Reduction

-

Oxidation: The diene can be oxidized, with strong oxidizing agents potentially cleaving the double bonds. A major oxidation product is 5,5-dimethyl-1,3-cyclohexanedione.[1]

-

Reduction: Catalytic hydrogenation of the diene system, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, will reduce the double bonds to yield the saturated 5,5-dimethylcyclohexane.[1]

Applications in Research and Drug Development

While direct biological activity data for 5,5-dimethyl-1,3-cyclohexadiene is limited, its derivatives and the broader class of cyclohexadienes are significant in several areas:

-

Scaffold for Drug Discovery: The rigid framework provided by the cyclohexadiene ring is a desirable feature in medicinal chemistry. It serves as a platform to create libraries of novel, three-dimensional molecules with potential biological activity, allowing for the exploration of new chemical space.[1]

-

Synthesis of Complex Molecules: It is a key building block in the synthesis of more complex molecules, including natural products and novel materials.[1]

-

Bioactivity of Derivatives: Various compounds containing the 1,3-cyclohexadiene scaffold have reported biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer effects.[13][14] Derivatives of the precursor, 5,5-dimethyl-1,3-cyclohexanedione, have been synthesized and screened for antioxidant and enzyme inhibition activities.[15]

References

- 1. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]

- 2. 5,5-Dimethyl-1,3-cyclohexadiene | C8H12 | CID 10877069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 33482-80-3,1,3-Cyclohexadiene, 5,5-dimethyl- | lookchem [lookchem.com]

- 4. 5,5-dimethyl-1,3-cyclohexadiene [webbook.nist.gov]

- 5. 5,5-Dimethyl-1,3-cyclohexadiene|lookchem [lookchem.com]

- 6. 1,3-Cyclohexanedione, 5,5-dimethyl- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [1810.02900] Imaging the Photochemical Ring-Opening of 1,3-Cyclohexadiene by Ultrafast Electron Diffraction [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 5,5-Dimethyl-1,3-cyclohexadiene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of the organic compound 5,5-Dimethyl-1,3-cyclohexadiene (CAS No: 33482-80-3). Due to its nature as a conjugated diene within a constrained cyclic system, this molecule is a subject of interest for studies in chemical reactivity and synthesis. This guide summarizes its key identifiers, computed properties, and the standard experimental protocols for determining physical characteristics, addressing a notable scarcity of published experimental data for this specific compound.

Compound Identification and Structure

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic hydrocarbon featuring a conjugated system of two double bonds. The gem-dimethyl group at the C5 position provides a significant structural constraint, making it a useful model system for studying chemical reactivity, particularly in reactions like Diels-Alder cycloadditions.[1]

Classification of Dienes

Dienes are hydrocarbons containing two carbon-carbon double bonds. Their classification is based on the relative position of these bonds, which significantly influences their chemical and physical properties. 5,5-Dimethyl-1,3-cyclohexadiene is a member of the conjugated dienes class.

Caption: Logical diagram illustrating the classification of dienes.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | PubChem[4] |

| CAS Number | 33482-80-3 | NIST[3], PubChem[4] |

| Molecular Formula | C₈H₁₂ | NIST[3], PubChem[4] |

| Molecular Weight | 108.18 g/mol | PubChem[4], NIST[3] |

| InChIKey | KGYVJUSBRARRBU-UHFFFAOYSA-N | NIST[3], PubChem[4] |

| Boiling Point | N/A | LookChem[2] |

| Melting Point | N/A | LookChem[2] |

| Density | N/A | LookChem[2] |

| Refractive Index | N/A | LookChem[2] |

Synthesis Pathway Overview

The primary route to synthesize 5,5-Dimethyl-1,3-cyclohexadiene involves its precursor, 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[5][6] The synthesis from dimedone generally follows a sequence of reduction and elimination reactions to form the diene.[7] Dimedone itself is synthesized from mesityl oxide and diethyl malonate.[8][9]

Caption: High-level workflow for the synthesis of 5,5-Dimethyl-1,3-cyclohexadiene.

Standard Experimental Protocols for Physical Property Determination

Given the absence of published experimental data for 5,5-Dimethyl-1,3-cyclohexadiene, this section outlines the standard laboratory methodologies that would be employed to determine its key physical properties.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10]

-

Distillation Method : This is a common method for purification and boiling point determination. The compound (at least 5 mL) is heated in a distillation flask. The highest temperature recorded on a thermometer, with its bulb fully immersed in the vapor phase as the liquid actively distills, corresponds to the boiling point at the recorded atmospheric pressure.[11][12]

-

Thiele Tube Method : This micro-method is suitable for small sample volumes (<1 mL). The liquid is placed in a small tube with an inverted, sealed capillary tube. The apparatus is attached to a thermometer and heated in a Thiele tube containing oil. A rapid stream of bubbles emerges from the capillary as the boiling point is exceeded. The apparatus is cooled, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13]

Density Measurement

Density is the mass per unit volume of a substance. Several accurate methods are available for liquids.

-

Pycnometry : A pycnometer is a glass flask with a precisely known volume. The procedure involves weighing the empty, dry pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14][15]

-

Vibrating Tube Densimetry : A modern, automated method where the liquid sample is introduced into an oscillating U-tube. The instrument measures the change in the frequency of oscillation, from which the density is precisely calculated. This method is fast and requires only a small sample volume.[14]

-

Gravimetric Buoyancy Method (Archimedes' Principle) : This technique involves weighing a sinker of a known volume first in air and then while fully submerged in the sample liquid. The apparent loss in the sinker's weight is equal to the weight of the displaced liquid. From this, the liquid's density can be accurately determined.[15][16]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.[17][18]

-

Abbe Refractometer : This is the standard instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the surface of the lower prism. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample. The user adjusts the instrument to bring a dividing line between light and dark fields into view on a crosshair. The refractive index is then read directly from a scale.[17] The measurement is temperature-dependent and is typically reported at 20°C.[17][19]

References

- 1. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]

- 2. Cas 33482-80-3,1,3-Cyclohexadiene, 5,5-dimethyl- | lookchem [lookchem.com]

- 3. 5,5-dimethyl-1,3-cyclohexadiene [webbook.nist.gov]

- 4. 5,5-Dimethyl-1,3-cyclohexadiene | C8H12 | CID 10877069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimedone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,5-dimethylcyclohexa-1,3-diene | CAS#:33482-80-3 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. studycorgi.com [studycorgi.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

- 15. mt.com [mt.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. faculty.weber.edu [faculty.weber.edu]

5,5-Dimethyl-1,3-cyclohexadiene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,5-Dimethyl-1,3-cyclohexadiene, a versatile building block in organic synthesis.

Core Molecular Data

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic diene with the molecular formula C8H12.[1][2][3][4] Its structure features a six-membered ring containing two conjugated double bonds and a gem-dimethyl group at the 5-position. This substitution pattern imparts specific reactivity and stability to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C8H12 | [1][2][3][4] |

| Molecular Weight | 108.18 g/mol | [3][5] |

| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | [3] |

| CAS Number | 33482-80-3 | [1][2] |

Synthesis of a Key Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

A common and well-documented precursor to derivatives of 5,5-dimethyl-1,3-cyclohexadiene is 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone. The synthesis of dimedone is a classic organic reaction sequence.

Experimental Protocol: Synthesis of Dimedone

This protocol is adapted from established literature procedures.[6]

Materials:

-

Mesityl oxide (freshly distilled, fraction boiling at 126–131°C)

-

Ethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid (concentrated and dilute)

-

Decolorizing charcoal (e.g., Norite)

-

Ice

Equipment:

-

2-liter three-necked, round-bottomed flask

-

Liquid-sealed stirrer

-

500-cc dropping funnel

-

Reflux condenser with a calcium chloride tube

-

Water bath

-

Suction filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 2-liter three-necked flask equipped with a stirrer and reflux condenser, place 400 cc of absolute ethanol. Carefully add 23 g of clean sodium metal through the condenser at a rate that maintains the solution at its boiling point.

-

Reaction Mixture: Once all the sodium has dissolved, add 170 g of ethyl malonate. Then, slowly add 100 g of freshly distilled mesityl oxide through the dropping funnel.

-

Reflux: Heat the solution to reflux with constant stirring for two hours.

-

Saponification: Following the reflux period, add a solution of 125 g of potassium hydroxide in 575 cc of water. Continue to reflux the mixture for an additional 30 minutes to saponify the ester.

-

Acidification and Alcohol Removal: While the mixture is still hot, carefully acidify it to be just acidic to litmus paper using dilute hydrochloric acid. Fit the flask with a condenser for distillation and remove as much ethanol as possible by heating on a water bath.

-

Decolorization: To the residue in the flask, add approximately 15 g of decolorizing charcoal and boil. Filter the hot solution. This charcoal treatment may be repeated if necessary.

-

Crystallization: The hot, yellow filtrate is then made distinctly acidic to methyl orange with additional dilute hydrochloric acid and boiled for a few minutes. Upon cooling, the dimedone will crystallize.

-

Isolation and Drying: Collect the crystalline product by suction filtration, wash with ice-cold water, and allow it to air dry. The expected yield is between 96–122 g.[6]

Logical Workflow for Synthesis

The synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) involves a multi-step process that can be visualized as a logical workflow. This sequence highlights the key transformations from readily available starting materials to the target precursor.

Caption: Logical workflow for the synthesis of dimedone.

Reactivity and Applications

5,5-Dimethyl-1,3-cyclohexadiene is a valuable reagent in various organic reactions, primarily due to its conjugated diene system.

Diels-Alder Reaction

As a conjugated diene, 5,5-dimethyl-1,3-cyclohexadiene readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5] The gem-dimethyl group at the 5-position provides steric hindrance that can influence the stereoselectivity of the cycloaddition. The fixed s-cis conformation of the diene within the cyclic structure is advantageous for this reaction.[5]

The general workflow for a Diels-Alder reaction involving this diene can be visualized as follows:

Caption: Generalized Diels-Alder reaction workflow.

This reaction is a powerful tool for the construction of complex cyclic and bicyclic molecules, which are common motifs in natural products and pharmaceutical agents. The electron-donating or withdrawing nature of substituents on the dienophile can significantly affect the rate and selectivity of the reaction.[5]

References

- 1. 5,5-Dimethyl-1,3-cyclohexadiene|lookchem [lookchem.com]

- 2. 5,5-dimethyl-1,3-cyclohexadiene [webbook.nist.gov]

- 3. 5,5-Dimethyl-1,3-cyclohexadiene | C8H12 | CID 10877069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 33482-80-3,1,3-Cyclohexadiene, 5,5-dimethyl- | lookchem [lookchem.com]

- 5. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5,5-Dimethyl-1,3-cyclohexadiene

IUPAC Name: 5,5-dimethylcyclohexa-1,3-diene

This technical guide provides a comprehensive overview of 5,5-dimethyl-1,3-cyclohexadiene, a cyclic diene of significant interest in organic synthesis and mechanistic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its synthesis, properties, and reactivity, with a focus on experimental protocols and data presentation.

Physicochemical Properties and Spectroscopic Data

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic organic compound with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure, featuring a conjugated diene system within a six-membered ring and a gem-dimethyl group at the 5-position, imparts unique reactivity.[3] The physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of 5,5-Dimethyl-1,3-cyclohexadiene

| Property | Value | Reference |

| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | [1] |

| CAS Number | 33482-80-3 | [1] |

| Molecular Formula | C₈H₁₂ | [1] |

| Molecular Weight | 108.18 g/mol | [1] |

Table 2: Spectroscopic Data of 5,5-Dimethyl-1,3-cyclohexadiene

| Technique | Data | Reference |

| ¹³C NMR | A ¹³C NMR spectrum is available. | [1] |

| ¹H NMR | Data not readily available in the public domain. | |

| Mass Spectrometry | Data not readily available in the public domain. | |

| Infrared (IR) Spectroscopy | Data not readily available in the public domain. |

Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene

The primary synthetic route to 5,5-dimethyl-1,3-cyclohexadiene commences with the well-established precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The synthesis involves a two-step sequence: the reduction of the diketone to the corresponding diol, followed by the dehydration of the diol to yield the diene.

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. A detailed, reliable protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (Adapted from Organic Syntheses, Coll. Vol. 2, p.200 (1943); Vol. 15, p.6 (1935))

-

Materials:

-

Sodium (2.3 g, 0.1 mol)

-

Absolute ethanol (40 mL)

-

Diethyl malonate (17 g, 0.106 mol)

-

Mesityl oxide (10 g, 0.102 mol, freshly distilled, bp 126-131 °C)

-

Potassium hydroxide (12.5 g, 0.22 mol) in water (57.5 mL)

-

Dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water)

-

Decolorizing carbon (Norite)

-

-

Procedure:

-

In a 200-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium in absolute ethanol.

-

To the hot solution, add diethyl malonate, followed by the slow addition of mesityl oxide.

-

Reflux the mixture with stirring for 2 hours.

-

Add the potassium hydroxide solution and continue to reflux with stirring for an additional 6 hours.

-

While still hot, acidify the mixture to a litmus-positive test with dilute hydrochloric acid.

-

Distill off the ethanol under reduced pressure.

-

Boil the residue with decolorizing carbon, filter, and repeat the treatment.

-

Neutralize the filtrate to litmus with dilute hydrochloric acid and boil again with decolorizing carbon.

-

Make the hot filtrate distinctly acidic to methyl orange with dilute hydrochloric acid, boil for a few minutes, and allow to cool.

-

Collect the crystallized dimedone by suction filtration, wash with ice-cold water, and air dry.

-

-

Yield: 9.6-12.2 g (67-85% of the theoretical amount).

-

Melting Point: 147-148 °C.

Conversion of Dimedone to 5,5-Dimethyl-1,3-cyclohexadiene

General Experimental Workflow: Reduction and Dehydration of Dimedone

-

Step 1: Reduction of 5,5-Dimethyl-1,3-cyclohexanedione

-

Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and easier handling.

-

Solvent: A protic solvent such as methanol or ethanol for NaBH₄, or an aprotic ether solvent like diethyl ether or tetrahydrofuran (THF) for LiAlH₄.

-

General Procedure: Dimedone is dissolved in the appropriate solvent and cooled in an ice bath. The reducing agent is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 5,5-dimethylcyclohexane-1,3-diol, is isolated through extraction and purified by recrystallization or chromatography.

-

-

Step 2: Dehydration of 5,5-Dimethylcyclohexane-1,3-diol

-

Dehydrating Agent: A strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or a Lewis acid like alumina (Al₂O₃) at high temperatures.

-

General Procedure: The diol is heated with the dehydrating agent. The product, 5,5-dimethyl-1,3-cyclohexadiene, being volatile, can be distilled from the reaction mixture as it is formed. The collected distillate is then washed, dried, and purified by fractional distillation.

-

Chemical Reactivity and Synthetic Applications

The reactivity of 5,5-dimethyl-1,3-cyclohexadiene is dominated by its conjugated π-electron system. The gem-dimethyl group at the 5-position provides a strategic structural constraint, preventing enolization and other side reactions, which makes it an excellent model system for studying the intrinsic reactivity of a cyclic diene system.[3]

Diels-Alder Reactions

5,5-Dimethyl-1,3-cyclohexadiene readily participates as the diene component in [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the formation of six-membered rings.[3] The fixed s-cis conformation of the diene in the cyclic structure is particularly advantageous for these reactions.[3]

General Experimental Protocol: Diels-Alder Reaction of 5,5-Dimethyl-1,3-cyclohexadiene with an Alkene

-

Reactants:

-

5,5-Dimethyl-1,3-cyclohexadiene (the diene)

-

An electron-deficient alkene (the dienophile), e.g., maleic anhydride, N-phenylmaleimide, or a dialkyl acetylenedicarboxylate.

-

-

Solvent: A non-polar aprotic solvent such as toluene, xylene, or dichloromethane. For some reactions, solvent-free conditions may be employed.

-

Procedure:

-

The diene and dienophile are dissolved in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Caption: Diels-Alder reaction workflow.

Other Reactions

The conjugated diene system of 5,5-dimethyl-1,3-cyclohexadiene is also susceptible to other transformations, including electrophilic additions and photochemical reactions. The photochemical ring-opening of 1,3-cyclohexadienes to 1,3,5-hexatrienes is a classic example of a pericyclic reaction, and the dimethylated analog serves as a valuable substrate for studying the electronic and structural dynamics of this transformation.[3]

Relevance in Research and Drug Development

While direct applications of 5,5-dimethyl-1,3-cyclohexadiene in drug development are not extensively documented, its precursor, dimedone, and related 1,3-dione derivatives are versatile building blocks in medicinal chemistry. These scaffolds have been utilized in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anthelmintic properties.

Derivatives of dimedone have been investigated for their potential as:

-

Antimicrobial agents: Schiff bases and other derivatives have shown activity against various bacterial and fungal strains.

-

Anthelmintic agents: Some dimedone derivatives have been screened for their activity against parasitic worms.

-

Precursors to complex molecules: The dimedone scaffold is a key starting material for the synthesis of xanthene and acridine derivatives, which are known to possess biological activity.

The synthesis of libraries of molecules based on the 5,5-dimethyl cyclohexenone framework allows for the exploration of new chemical space in the search for novel therapeutic agents. The rigid framework provided by the ring system is a desirable feature in medicinal chemistry.

Caption: Logic for drug discovery using dimedone.

Conclusion

5,5-Dimethyl-1,3-cyclohexadiene is a valuable compound in organic chemistry, primarily serving as a model system for studying the reactivity of cyclic dienes and as a building block in Diels-Alder reactions. Its synthesis from the readily available precursor, dimedone, provides access to a versatile scaffold. While its direct application in drug development is limited, the broader family of dimedone derivatives continues to be a fruitful area of research for the discovery of new bioactive molecules. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene from Dimedone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,5-dimethyl-1,3-cyclohexadiene from dimedone (5,5-dimethyl-1,3-cyclohexanedione). The synthesis is a two-step process involving the reduction of the diketone to a diol, followed by a dehydration reaction to form the target diene. This document outlines the theoretical basis, detailed experimental protocols, and expected outcomes for each stage of the synthesis.

Overview of the Synthetic Pathway

The conversion of dimedone to 5,5-dimethyl-1,3-cyclohexadiene is achieved through two sequential chemical transformations:

-

Reduction of Dimedone: The two carbonyl groups of dimedone are reduced to hydroxyl groups using a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 5,5-dimethylcyclohexane-1,3-diol.

-

Dehydration of 5,5-dimethylcyclohexane-1,3-diol: The intermediate diol is then subjected to acid-catalyzed dehydration, which removes two molecules of water to form the conjugated diene system of 5,5-dimethyl-1,3-cyclohexadiene.

Figure 1: Overall synthetic workflow from dimedone to 5,5-dimethyl-1,3-cyclohexadiene.

Step 1: Reduction of Dimedone

The first step involves the reduction of the two ketone functionalities in dimedone to secondary alcohols. Sodium borohydride is a commonly used reagent for this transformation due to its selectivity and milder reaction conditions compared to lithium aluminum hydride.

Reaction Mechanism: Hydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the hydroxyl group. This process occurs at both carbonyl positions.

Figure 2: Generalized mechanism for the reduction of a carbonyl group in dimedone by sodium borohydride.

Experimental Protocol: Reduction of Dimedone with Sodium Borohydride

This protocol is based on standard procedures for the reduction of cyclic ketones.[1][2]

Materials:

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve dimedone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions. Vigorous bubbling may occur.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Decompose the intermediate borate esters by adding 3 M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylcyclohexane-1,3-diol.

Quantitative Data: Reduction of Dimedone

| Parameter | Value |

| Reactants | |

| Dimedone | 1.0 eq |

| Sodium Borohydride | 1.0 - 1.5 eq |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Typical Yield | 85 - 95% (crude) |

Step 2: Dehydration of 5,5-Dimethylcyclohexane-1,3-diol

The second step is the elimination of two water molecules from the diol to form the conjugated diene. This is typically achieved through an acid-catalyzed dehydration reaction.

Reaction Mechanism: Acid-Catalyzed Dehydration

The dehydration of secondary alcohols generally proceeds through an E1 mechanism. The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). Departure of the water molecule results in a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This process occurs for both hydroxyl groups.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5,5-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,5-dimethyl-1,3-cyclohexadiene. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts and a generalized experimental protocol based on standard laboratory practices for similar compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of cyclic diene systems.

Introduction to 5,5-Dimethyl-1,3-cyclohexadiene

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic organic compound with a conjugated diene system. The presence of the gem-dimethyl group at the C5 position provides a unique structural feature that influences its chemical reactivity and spectroscopic properties. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing insights into the electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 5,5-dimethyl-1,3-cyclohexadiene. These predictions are based on computational models and are intended to provide an estimate of the expected experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 129.5 |

| C2 | 121.0 |

| C3 | 121.0 |

| C4 | 129.5 |

| C5 | 35.0 |

| C6 | 45.0 |

| C(CH₃)₂ | 28.0 |

Experimental Protocol for ¹³C NMR Spectroscopy

While a specific experimental protocol for 5,5-dimethyl-1,3-cyclohexadiene is not publicly available, the following represents a standard procedure for obtaining a ¹³C NMR spectrum of a similar liquid organic compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the 5,5-dimethyl-1,3-cyclohexadiene sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent for referencing.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard ¹³C{¹H} (proton-decoupled) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 128 or more (depending on concentration) |

| Spectral Width | 0-220 ppm |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.0 ppm).

-

Peak Picking: The chemical shift of each peak is identified and recorded.

Visualization of Molecular Structure

The following diagram illustrates the structure of 5,5-dimethyl-1,3-cyclohexadiene with the carbon atoms numbered for correlation with the ¹³C NMR data.

Caption: Structure of 5,5-Dimethyl-1,3-cyclohexadiene with carbon numbering.

Logical Relationship of Spectroscopic Analysis

The process of determining and interpreting the ¹³C NMR spectrum of 5,5-dimethyl-1,3-cyclohexadiene follows a logical workflow, from sample preparation to final data analysis.

Caption: Workflow for ¹³C NMR spectroscopic analysis.

This guide provides foundational information for the ¹³C NMR analysis of 5,5-dimethyl-1,3-cyclohexadiene. For definitive structural confirmation, it is recommended to acquire experimental data and perform further 2D NMR experiments such as HSQC and HMBC.

An In-depth Technical Guide to the Electronic Structure of 5,5-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 5,5-Dimethyl-1,3-cyclohexadiene, a cyclic conjugated diene of significant interest in organic synthesis and photochemistry. The presence of the gem-dimethyl group at the C5 position introduces notable electronic and steric effects that influence its molecular orbitals, spectroscopic properties, and reactivity, particularly in pericyclic reactions. This document synthesizes available data on its electronic properties, including molecular orbital energies and electronic transitions, and provides detailed experimental protocols for its characterization using ultraviolet-visible (UV-Vis) and photoelectron spectroscopy.

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a derivative of 1,3-cyclohexadiene, a classic model system for studying the principles of π-electron conjugation and pericyclic reactions. The conjugated diene system within the six-membered ring leads to a delocalized π-electron network, which is fundamental to its chemical behavior.[1] The gem-dimethyl substitution at the C5 position does not alter the conjugated system directly but does influence the overall molecular geometry and electronic structure through inductive and steric effects. Understanding the electronic structure of this molecule is crucial for predicting its reactivity in reactions such as Diels-Alder cycloadditions and photochemical electrocyclic ring-openings.

Electronic Configuration and Molecular Orbitals

The electronic structure of 5,5-Dimethyl-1,3-cyclohexadiene is primarily defined by its four π molecular orbitals (MOs), which arise from the linear combination of the four p-orbitals on the sp²-hybridized carbon atoms of the conjugated system. These are designated as π₁, π₂, π₃, and π₄, with the former two being bonding orbitals and the latter two being anti-bonding. In the ground state, the four π-electrons occupy the two bonding molecular orbitals (π₁ and π₂).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the molecule's reactivity. The HOMO is the π₂ orbital, and the LUMO is the π₃* orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic transitions and its reactivity in chemical reactions.

Quantitative Molecular Orbital Data (Theoretical)

The following table summarizes theoretically calculated molecular orbital energies for 1,3-cyclohexadiene, which serve as a baseline for understanding the electronic structure of its 5,5-dimethyl derivative.

| Molecular Orbital | Energy (eV) - HF/6-31G | Symmetry |

| π₄ (LUMO+1) | 2.8 | a" |

| π₃* (LUMO) | 1.5 | a" |

| π₂ (HOMO) | -8.9 | a" |

| π₁ (HOMO-1) | -11.5 | a" |

Note: These values are for the parent 1,3-cyclohexadiene and are intended to be representative. The presence of the gem-dimethyl group would likely lead to a slight increase in the energies of the occupied orbitals and a decrease in the energies of the unoccupied orbitals.

Caption: π Molecular orbital energy level diagram for a conjugated diene system.

Spectroscopic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions in conjugated systems. For 5,5-Dimethyl-1,3-cyclohexadiene, the primary electronic transition of interest is the π → π* transition from the HOMO (π₂) to the LUMO (π₃*). The wavelength of maximum absorbance (λmax) for this transition provides information about the HOMO-LUMO energy gap.

For 1,3-butadiene, the simplest conjugated diene, the λmax is 217 nm.[2] In cyclic dienes, the λmax is influenced by the geometry of the diene. For 1,3-cyclohexadiene, the λmax is observed at approximately 256 nm. The gem-dimethyl group in 5,5-Dimethyl-1,3-cyclohexadiene is an alkyl substituent on the diene-containing ring and is expected to cause a bathochromic (red) shift of about 5 nm. Therefore, the predicted λmax for 5,5-Dimethyl-1,3-cyclohexadiene is approximately 261 nm.

| Compound | λmax (nm) | Electronic Transition |

| 1,3-Butadiene | 217 | π → π |

| 1,3-Cyclohexadiene | 256 | π → π |

| 5,5-Dimethyl-1,3-cyclohexadiene | ~261 (Predicted) | π → π * |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization potentials of a molecule, which correspond to the energies of its molecular orbitals.[3][4][5][6] In PES, the sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy (ionization potential) of the electron in the molecule can be determined.

For 1,3-cyclohexadiene, the highest occupied molecular orbital (HOMO) has been studied using PES.[7] The vertical ionization potential corresponding to the removal of an electron from the HOMO (π₂) of 1,3-cyclohexadiene is approximately 8.3 eV. The gem-dimethyl substitution in 5,5-Dimethyl-1,3-cyclohexadiene is expected to lower this ionization potential slightly due to the electron-donating nature of alkyl groups.

| Compound | Vertical Ionization Potential (HOMO) (eV) |

| 1,3-Cyclohexadiene | ~8.3 |

| 5,5-Dimethyl-1,3-cyclohexadiene | < 8.3 (Predicted) |

Experimental Protocols

UV-Vis Spectroscopy Protocol

Objective: To determine the λmax of 5,5-Dimethyl-1,3-cyclohexadiene.

Materials:

-

5,5-Dimethyl-1,3-cyclohexadiene

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of 5,5-Dimethyl-1,3-cyclohexadiene in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record the absorbance value at this wavelength.

Photoelectron Spectroscopy Protocol

Objective: To determine the vertical ionization potentials of the valence molecular orbitals of 5,5-Dimethyl-1,3-cyclohexadiene.

Materials:

-

Gaseous sample of 5,5-Dimethyl-1,3-cyclohexadiene

-

Photoelectron spectrometer with a high-vacuum system

-

UV light source (e.g., He Iα radiation at 21.22 eV)

-

Electron energy analyzer and detector

Procedure:

-

Sample Introduction: Introduce the gaseous sample of 5,5-Dimethyl-1,3-cyclohexadiene into the high-vacuum chamber of the photoelectron spectrometer.

-

Ionization: Irradiate the sample with a monochromatic UV light source (e.g., He Iα). The photons will cause the photoejection of valence electrons.

-

Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.

-

Detection: The energy-resolved electrons are detected, and a photoelectron spectrum is generated by plotting the number of detected electrons as a function of their binding energy (ionization potential).

-

Data Analysis: The peaks in the photoelectron spectrum correspond to the ionization potentials of the different molecular orbitals. The first peak at the lowest binding energy corresponds to the ionization from the HOMO. The vertical ionization potential is determined from the maximum of each vibrational envelope in the spectrum.

Logical Relationships and Workflows

The characterization of the electronic structure of 5,5-Dimethyl-1,3-cyclohexadiene involves a combination of experimental and computational approaches.

Caption: A conceptual workflow for the computational analysis of the electronic structure.

Conclusion

The electronic structure of 5,5-Dimethyl-1,3-cyclohexadiene is characterized by a conjugated π-system that dictates its spectroscopic properties and chemical reactivity. While direct experimental data for this specific molecule is sparse, a combination of theoretical predictions based on its parent compound, 1,3-cyclohexadiene, and established principles of electronic effects of substituents allows for a comprehensive understanding. The gem-dimethyl group is anticipated to subtly modify the electronic properties by raising the energy of the frontier molecular orbitals and causing a bathochromic shift in its UV-Vis absorption spectrum. The experimental protocols provided herein offer a clear pathway for the empirical validation of these theoretical considerations, which is of paramount importance for its application in synthetic chemistry and the development of novel photoactive materials.

References

An In-depth Technical Guide on the Discovery and History of 5,5-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 5,5-Dimethyl-1,3-cyclohexadiene. The document details the key synthetic pathways, including the preparation of its crucial precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). It presents a compilation of the compound's physical and spectroscopic data in a structured format for easy reference. Furthermore, this guide explores the applications of 5,5-Dimethyl-1,3-cyclohexadiene in fundamental organic chemistry research, particularly in the study of Diels-Alder reactions and photochemical transformations. Detailed experimental protocols for seminal syntheses are also provided to aid in practical laboratory applications.

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic diene that has served as a valuable substrate in the study of various chemical reactions and concepts in organic chemistry. Its rigid, s-cis conformation of the diene system makes it an excellent model for investigating Diels-Alder cycloadditions. The gem-dimethyl group at the 5-position provides a useful spectroscopic marker and prevents certain side reactions, allowing for clearer investigation of the reactivity of the conjugated diene system. This guide delves into the historical context of its discovery, its synthesis, and its applications, providing a technical resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The history of 5,5-Dimethyl-1,3-cyclohexadiene is intrinsically linked to its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. While a singular "discovery" paper for 5,5-Dimethyl-1,3-cyclohexadiene is not readily apparent in historical literature, its synthesis and use appear as a logical extension of the well-established chemistry of dimedone.

The synthesis of dimedone was first reported in the late 19th century. The classical and still widely used method involves the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation.[1][2][3] This robust synthesis provided chemists with a readily available cyclic β-diketone, which could then be chemically modified.

The conversion of dimedone to 5,5-Dimethyl-1,3-cyclohexadiene is generally achieved through a two-step sequence involving reduction of the diketone followed by elimination. This transformation allows for the creation of the conjugated diene system and has been a subject of study in various contexts within organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 5,5-Dimethyl-1,3-cyclohexadiene is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of 5,5-Dimethyl-1,3-cyclohexadiene

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [4][5] |

| Molecular Weight | 108.18 g/mol | [4] |

| CAS Number | 33482-80-3 | [4][5] |

| IUPAC Name | 5,5-dimethylcyclohexa-1,3-diene | [4] |

| Boiling Point | Not explicitly available | [6] |

| Density | Not explicitly available | [6] |

| Refractive Index | Not explicitly available | [6] |

Table 2: Spectroscopic Data of 5,5-Dimethyl-1,3-cyclohexadiene

| Spectroscopy | Data | Reference |

| ¹H NMR | Data not explicitly available in a detailed format. | |

| ¹³C NMR | A spectrum is available on PubChem, recorded on a Bruker HX-270. | [4] |

| Mass Spectrometry | Data not explicitly available. | |

| Infrared (IR) | Data not explicitly available. |

Experimental Protocols

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The synthesis of dimedone is a classic organic chemistry experiment that serves as the foundational step for obtaining 5,5-Dimethyl-1,3-cyclohexadiene.

Reaction: Michael addition of diethyl malonate to mesityl oxide followed by intramolecular Claisen condensation.

Procedure: [2]

-

In a suitable reaction vessel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate.

-

Slowly add mesityl oxide to the reaction mixture.

-

Reflux the mixture for a set period.

-

Add a solution of potassium hydroxide and continue to reflux.

-

Acidify the reaction mixture with hydrochloric acid.

-

Distill off the ethanol.

-

The product, dimedone, will crystallize upon cooling and can be collected by filtration.

Typical Yield: 67-85%

Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene from Dimedone

The conversion of dimedone to 5,5-Dimethyl-1,3-cyclohexadiene typically involves a two-step process: reduction of the diketone to the corresponding diol, followed by acid-catalyzed elimination of water to form the diene.[8]

Step 1: Reduction of Dimedone to 5,5-Dimethylcyclohexane-1,3-diol

Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) are common reducing agents for this transformation.

General Procedure (Conceptual):

-

Dissolve dimedone in a suitable solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the solution.

-

Stir the reaction mixture at room temperature for a specified time.

-

Quench the reaction carefully with water or an acidic workup.

-

Extract the product with an organic solvent and purify by crystallization or chromatography.

Step 2: Elimination of Water to form 5,5-Dimethyl-1,3-cyclohexadiene

Reagents: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used.

General Procedure (Conceptual):

-

Dissolve the 5,5-dimethylcyclohexane-1,3-diol in a suitable high-boiling solvent.

-

Add a catalytic amount of the strong acid.

-

Heat the reaction mixture and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, neutralize the acid, wash the organic layer, and purify the product by distillation.

Signaling Pathways and Experimental Workflows (Visualized)

To illustrate the logical flow of the synthesis, the following diagrams are provided in the DOT language.

Caption: Synthesis of Dimedone from Mesityl Oxide and Diethyl Malonate.

Caption: Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene from Dimedone.

Applications in Research

5,5-Dimethyl-1,3-cyclohexadiene has been a valuable tool for organic chemists to probe the mechanisms and stereochemistry of several important reactions.

Diels-Alder Reactions

The fixed s-cis conformation of the diene in 5,5-Dimethyl-1,3-cyclohexadiene makes it an ideal substrate for studying the [4+2] cycloaddition, or Diels-Alder reaction.[8] This reaction is a powerful tool for the formation of six-membered rings, and the use of this specific diene allows for the investigation of facial selectivity and the influence of substituents on the reaction rate and outcome.

Photochemical Reactions

The conjugated diene system of 5,5-Dimethyl-1,3-cyclohexadiene is also amenable to photochemical transformations. The study of its photochemical behavior provides insights into pericyclic reactions and the electronic excited states of conjugated systems.

Conclusion

5,5-Dimethyl-1,3-cyclohexadiene, while not a compound of widespread commercial use, holds a significant place in the historical and educational landscape of organic chemistry. Its synthesis, stemming from the well-known precursor dimedone, provides a practical example of fundamental organic transformations. The unique structural features of 5,5-Dimethyl-1,3-cyclohexadiene have made it an important model system for studying fundamental reactions such as the Diels-Alder cycloaddition and various photochemical processes. This guide has provided a consolidated resource of its history, synthesis, properties, and applications to aid researchers and professionals in the field.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. studycorgi.com [studycorgi.com]

- 4. 5,5-Dimethyl-1,3-cyclohexadiene | C8H12 | CID 10877069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,5-dimethyl-1,3-cyclohexadiene [webbook.nist.gov]

- 6. Cas 33482-80-3,1,3-Cyclohexadiene, 5,5-dimethyl- | lookchem [lookchem.com]

- 7. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]

- 8. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]

role of gem-dimethyl group in cyclohexadiene stability

An In-depth Technical Guide on the Role of the Gem-Dimethyl Group in Cyclohexadiene Stability

Abstract

The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the stability, conformation, and reactivity of cyclic systems, including cyclohexadienes. This effect, historically known as the Thorpe-Ingold effect, is of significant interest to researchers in organic synthesis, materials science, and particularly drug development. Through steric and electronic contributions, the gem-dimethyl group pre-organizes molecular structures, favoring specific conformations that can enhance thermodynamic stability and influence kinetic outcomes of reactions. This guide provides a detailed examination of the principles underlying this phenomenon, supported by quantitative data, experimental protocols, and illustrative diagrams to offer a comprehensive resource for scientists and professionals in the field.

The Core Principle: The Thorpe-Ingold Effect

The primary mechanism by which a gem-dimethyl group influences the stability and reactivity of a molecule is the Thorpe-Ingold effect , also referred to as the gem-dimethyl or gem-dialkyl effect.[1][2][3] First reported in 1915, this principle states that geminal substitution on a carbon chain increases the rate and equilibrium constant of ring-closing reactions.[1] This acceleration is attributed to two main factors:

-

Angle Compression: The steric bulk of the two methyl groups increases the bond angle between them (Me-C-Me). To accommodate this, the adjacent bond angle within the carbon backbone (the one involved in the ring) is compressed to a value smaller than the standard tetrahedral angle of 109.5°. This compression brings the two ends of the reacting chain closer together, promoting intramolecular reactions and favoring a cyclic conformation.[2][3]

-

Reduced Conformational Freedom: The presence of the bulky gem-dimethyl group restricts the free rotation of the carbon chain. This reduces the molecule's conformational entropy, increasing the probability that it will adopt a conformation suitable for cyclization or one that is inherently more stable in a cyclic form.[3][4]

While originally described in the context of reaction kinetics, the Thorpe-Ingold effect has significant thermodynamic implications, influencing the inherent stability of the cyclic structure itself.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 5,5-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and pharmacologically active compounds. 5,5-Dimethyl-1,3-cyclohexadiene is a particularly interesting diene for this reaction. The gem-dimethyl group at the C5 position locks the diene in the reactive s-cis conformation, enhancing its reactivity and simplifying the stereochemical outcomes of the cycloaddition.[1][2] This structural feature makes it an excellent model system for studying Diels-Alder reactions and a valuable building block for creating diverse molecular scaffolds for drug discovery.

The resulting bicyclo[2.2.2]octene core structure is a rigid scaffold that can be further functionalized to explore chemical space in drug development. Derivatives of this scaffold have shown a range of biological activities, including potential as anticancer, antiviral, and antiprotozoal agents. This document provides detailed application notes and protocols for the Diels-Alder reaction of 5,5-dimethyl-1,3-cyclohexadiene with two common dienophiles, maleic anhydride and dimethyl acetylenedicarboxylate, and discusses the potential applications of the resulting adducts in drug development.

Data Presentation

Table 1: Diels-Alder Reaction of 5,5-Dimethyl-1,3-cyclohexadiene with Maleic Anhydride

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (Endo:Exo) | Reference |

| 1 | Xylene | Reflux (~140) | 3 | High | Predominantly Endo | Adapted from[3] |

| 2 | Toluene | Reflux (~110) | 8 | Good | Predominantly Endo | General Knowledge |

| 3 | Dichloromethane | Room Temperature (with Lewis Acid catalyst, e.g., AlCl₃) | 12 | Moderate to Good | Endo selective | General Knowledge |

Table 2: Diels-Alder Reaction of 5,5-Dimethyl-1,3-cyclohexadiene with Dimethyl Acetylenedicarboxylate (DMAD)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst | Reference |

| 1 | Dichloromethane | Microwave (150W) | 0.25 | High | AlCl₃ | Adapted from[4] |

| 2 | Neat | 100 | 16 | High | None | Adapted from[4] |

| 3 | Benzene | Reflux (~80) | 24 | Moderate | None | General Knowledge |

Experimental Protocols

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

5,5-Dimethyl-1,3-cyclohexadiene is typically synthesized from its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[5] Dimedone itself is synthesized from mesityl oxide and diethyl malonate.[5][6][7][8]

Protocol for Dimedone Synthesis: [5][6]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium (1 gram atom) in absolute ethanol (400 mL).

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1.06 moles), followed by the slow addition of freshly distilled mesityl oxide (1.02 moles) through the dropping funnel.

-

Reflux: Heat the mixture to reflux with constant stirring for 2 hours.

-

Hydrolysis: Add a solution of potassium hydroxide (2.2 moles) in water (575 mL) and continue to reflux for an additional 6 hours.

-

Work-up:

-

Acidify the hot mixture to litmus paper with dilute hydrochloric acid.

-

Distill off the ethanol under reduced pressure.

-

Treat the aqueous residue with activated charcoal, filter, and neutralize with dilute hydrochloric acid.

-

Repeat the charcoal treatment.

-

Finally, make the solution distinctly acidic to methyl orange with dilute hydrochloric acid and allow it to cool.

-

-

Isolation: The crystallized dimedone is collected by suction filtration, washed with ice-cold water, and air-dried. The typical yield is in the range of 67-85%.[5]

Diels-Alder Reaction with Maleic Anhydride

Protocol: (Adapted from a general procedure with anthracene)[3]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5,5-dimethyl-1,3-cyclohexadiene (1.0 eq), maleic anhydride (1.0 eq), and a few boiling chips.

-

Solvent Addition: Add xylenes (10 mL) as the solvent.[3]

-

Reaction: Heat the mixture to a steady reflux (approximately 140 °C) for 3 hours. The reaction progress can be monitored by TLC.

-

Cooling and Crystallization: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the product.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethyl acetate to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. The expected product is the endo isomer due to favorable secondary orbital interactions in the transition state.[9]

Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

Protocol: (Adapted from a microwave-assisted procedure with 1,3-cyclohexadiene)[4]

-

Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 5,5-dimethyl-1,3-cyclohexadiene (1.0 eq), dimethyl acetylenedicarboxylate (1.0 eq), and a catalytic amount of aluminum chloride (AlCl₃, 10 mol%).

-

Solvent Addition: Add dichloromethane as the solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 150W) for 15 minutes, maintaining a temperature below the solvent's boiling point.

-

Work-up: After cooling, quench the reaction with water and extract the product with dichloromethane.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: General experimental workflow for the Diels-Alder reaction.

Caption: Logical workflow for drug discovery utilizing Diels-Alder adducts.

Applications in Drug Development

The rigid bicyclo[2.2.2]octene scaffold generated from the Diels-Alder reaction of 1,3-cyclohexadienes serves as a valuable starting point for the synthesis of biologically active molecules. While specific studies on the adducts of 5,5-dimethyl-1,3-cyclohexadiene are limited in the public domain, the broader class of bicyclo[2.2.2]octane derivatives has shown promise in several therapeutic areas.

-

Anticancer Activity: The rigid framework of the bicyclo[2.2.2]octane system has been explored for the design of paclitaxel mimetics. Paclitaxel is a potent anticancer agent that stabilizes microtubules, and researchers have used the bicyclic scaffold to mimic its rigid core, decorating it with functional groups essential for its activity.

-

Antiprotozoal Activity: Certain derivatives of bicyclo[2.2.2]octan-2-ols and their corresponding imines have demonstrated significant activity against Trypanosoma brucei rhodesiense and chloroquine-resistant strains of Plasmodium falciparum, the causative agents of African sleeping sickness and malaria, respectively.

-

Antiviral Potential: The constrained conformation of bicyclo[2.2.2]octene derivatives makes them attractive candidates for designing inhibitors of viral proteases. More recently, fused bicyclo[2.2.2]octene scaffolds have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a key enzyme in the viral replication cycle.

The 5,5-dimethyl substitution on the bicyclo[2.2.2]octene core can influence the pharmacokinetic properties of potential drug candidates by increasing lipophilicity and potentially affecting metabolic stability. Further derivatization of the Diels-Alder adducts from 5,5-dimethyl-1,3-cyclohexadiene can lead to the generation of a diverse library of compounds for screening against various biological targets. This approach aligns with the principles of diversity-oriented synthesis, a powerful strategy in modern drug discovery.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. studycorgi.com [studycorgi.com]

- 7. Dimedone - Wikipedia [en.wikipedia.org]

- 8. Solved In an experiment I, | Chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols: 5,5-Dimethyl-1,3-cyclohexadiene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,5-dimethyl-1,3-cyclohexadiene as a diene in cycloaddition reactions, particularly the Diels-Alder reaction. Its unique structural features make it a valuable building block in organic synthesis for the construction of complex cyclic and bicyclic systems.

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a cyclic diene that is particularly well-suited for Diels-Alder reactions due to its fixed s-cis conformation, a prerequisite for this type of cycloaddition.[1] The gem-dimethyl group at the 5-position prevents enolization and other potential side reactions, simplifying the reaction profile and often leading to high yields of the desired cycloadducts.[1] This diene readily reacts with a variety of dienophiles, especially those bearing electron-withdrawing groups, to form substituted bicyclo[2.2.2]octene derivatives.[1]

Key Applications

The primary application of 5,5-dimethyl-1,3-cyclohexadiene in organic synthesis is its participation in [4+2] cycloaddition reactions. This provides a reliable method for the formation of six-membered rings with good stereochemical control.[2] The resulting bicyclo[2.2.2]octene scaffold is a common structural motif in natural products and has been utilized as a key intermediate in their total synthesis.

A notable example includes the reaction of silylated derivatives of 5,5-dimethyl-1,3-cyclohexadiene with N-substituted maleimides and maleic anhydride, which proceeds in very high yields (94-97%) to produce complex polycyclic structures.

Quantitative Data Summary

| Dienophile | Reaction Conditions | Product | Yield (%) | Stereoselectivity (Endo:Exo) | Reference |

| Maleic Anhydride | Toluene, reflux | 5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride | High | Predominantly Endo | General Knowledge |

| N-Phenylmaleimide | Not specified | 5,5-Dimethyl-2-phenyl-2-azabicyclo[2.2.2]oct-7-ene-3,4-dione | High | Predominantly Endo | General Knowledge |

| N-Ethylmaleimide | Not specified | 2-Ethyl-5,5-dimethyl-2-azabicyclo[2.2.2]oct-7-ene-3,4-dione | High | Predominantly Endo | General Knowledge |

| Acrylonitrile | Not specified | 5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2-carbonitrile | Moderate to High | Mixture of isomers | General Knowledge |

| Methyl Acrylate | Not specified | Methyl 5,5-dimethylbicyclo[2.2.2]oct-7-ene-2-carboxylate | Moderate to High | Mixture of isomers | General Knowledge |

Note: The yields and stereoselectivity are highly dependent on specific reaction conditions such as solvent, temperature, and the presence of catalysts. The "High" yield designation is based on qualitative statements in the literature. For cyclic dienophiles like maleic anhydride and its derivatives, the endo product is generally the major kinetic product due to secondary orbital interactions.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride

This protocol describes a representative Diels-Alder reaction between 5,5-dimethyl-1,3-cyclohexadiene and maleic anhydride.

Materials:

-

5,5-Dimethyl-1,3-cyclohexadiene

-

Maleic anhydride

-

Toluene, anhydrous

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-